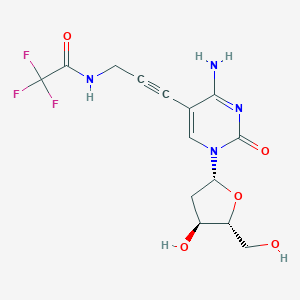

TFA-ap-dC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

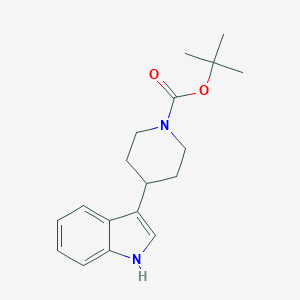

TFA-ap-dC, also known as N-(3-(4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide, is a nucleoside analog . It is a potent agent utilized in oligonucleotide synthesis for antisense therapy .

Molecular Structure Analysis

The molecular formula of this compound is C14H15F3N4O5 . Its InChI code is 1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its density is 1.65±0.1 g/cm3 .

科学的研究の応用

逆相HPLC用イオンペア試薬

TFA-ap-dCは、逆相高速液体クロマトグラフィー(HPLC)におけるイオンペア試薬として使用できます。このアプリケーションは、逆相HPLCにおけるペプチドの分離に不可欠であり、ピークをシャープ化し、分離能を向上させます .

タンパク質/ペプチドシーケンス

This compoundは、タンパク質/ペプチドのシーケンスに使用できます。このアプリケーションは、タンパク質の構造と機能についての洞察を提供できる、タンパク質中のアミノ酸の配列を理解するプロテオミクスの分野で重要です .

タンパク質/ペプチド可溶化剤

This compoundは、タンパク質とペプチドの可溶化剤として作用します。これは、タンパク質とペプチドの可溶化が多くの実験手順において重要なステップとなることが多い、生化学および分子生物学において特に役立ちます .

固相ペプチド合成

This compoundは、固相ペプチド合成に使用できます。これは、ペプチドを化学的に合成するために使用される方法であり、this compoundはこのプロセスにおいて重要な役割を果たすことができます .

アミノ酸分析

This compoundは、アミノ酸の分析に使用できます。このアプリケーションは、タンパク質とペプチドの組成を理解することで、その構造と機能についての洞察を提供できる生化学の分野で重要です .

トリフルオロ酢酸溶液の調製

This compoundは、0.1%のトリフルオロ酢酸溶液を調製するために使用できます。これらの溶液は、多くの場合、逆相クロマトグラフィーにおける移動相として使用されます .

作用機序

Target of Action

TFA-ap-dC, also known as 2’-Deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]cytidine, is a nucleoside analog . It is primarily used in oligonucleotide synthesis for antisense therapy . The primary targets of this compound are the specific sequences of DNA that it is designed to bind to during the synthesis of oligonucleotides .

Mode of Action

This compound interacts with its targets by binding to specific sequences of DNA during the synthesis of oligonucleotides . This interaction results in the inhibition of gene expression, which can be beneficial in combating viral infections and cancer .

Result of Action

The primary result of this compound’s action is the inhibition of gene expression . This can lead to a decrease in the production of specific proteins, which can be beneficial in the treatment of diseases such as viral infections and cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .

実験室実験の利点と制限

The use of TFA-ap-TFA-ap-dC in laboratory experiments has several advantages. It is a relatively simple and inexpensive synthesis process, and it is relatively stable in a variety of solvents. Additionally, TFA-ap-TFA-ap-dC can be used to study the effects of mutations on cellular processes, as well as to identify and characterize new metabolic pathways. However, there are some limitations to the use of TFA-ap-TFA-ap-dC in laboratory experiments, including the potential for cytotoxic effects and the need for careful handling and disposal.

将来の方向性

There are a number of potential future directions for the use of TFA-ap-TFA-ap-dC in scientific research. For example, it could be used to study the effects of mutations on gene expression and enzyme kinetics, or to identify and characterize new metabolic pathways. Additionally, TFA-ap-TFA-ap-dC could be used to study the effects of environmental toxins on cellular processes, or to develop new therapeutic agents. Finally, TFA-ap-TFA-ap-dC could be used to develop new methods for the detection and treatment of diseases, such as cancer.

合成法

The synthesis of TFA-ap-TFA-ap-dC involves the reaction of TFA-ap-dC with 2,2,2-trifluoroacetic acid (TFA) in the presence of a base. This reaction forms an activated pyrimidine derivative, which is then coupled with a nucleoside to form the TFA-ap-TFA-ap-dC. The synthesis of TFA-ap-TFA-ap-dC has been successfully carried out in a variety of solvents, including dimethyl sulfoxide (DMSO), methanol, and water.

Safety and Hazards

TFA-ap-dC is associated with certain safety hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Relevant Papers

A paper titled “Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures” discusses the mammalian toxicity of TFA and human exposures to assess the margin of exposures . Another paper titled “Challenges in the analytical determination of ultra-short-chain PFAAs other than TFA” discusses relevant sources of ultra-short-chain PFAAs other than TFA .

特性

IUPAC Name |

N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLUSVKQOCPUNW-IVZWLZJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)